molecular formula C14H16O6 B2642436 Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol CAS No. 1047617-62-8

Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol

Cat. No.: B2642436
CAS No.: 1047617-62-8
M. Wt: 280.276
InChI Key: PZKQKKKKCHYKMF-UHFFFAOYSA-N
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Description

Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate is a benzo[b]furan derivative characterized by a fused furan ring substituted with a formyl group at position 4, a methoxy group at position 5, and a methyl group at position 2. The ester functional group at position 3 enhances its reactivity in synthetic applications, while the methanol component likely arises from its use as a recrystallization solvent during purification . This compound’s structural complexity and functional diversity make it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

methanol;methyl 4-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5.CH4O/c1-7-11(13(15)17-3)12-8(6-14)9(16-2)4-5-10(12)18-7;1-2/h4-6H,1-3H3;2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKQKKKKCHYKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2C=O)OC)C(=O)OC.CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[b]furan core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: The formyl, methoxy, and methyl groups are introduced through various organic reactions such as Friedel-Crafts acylation, methylation, and formylation.

    Esterification: The carboxylate group is introduced through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-carboxy-5-methoxy-2-methylbenzo[b]furan-3-carboxylate.

    Reduction: Formation of 4-hydroxymethyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of benzofuran compounds exhibit selective cytotoxicity against various human cancer cell lines. Specifically, studies have shown that methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate can be synthesized into more complex structures that demonstrate antitumor activities. These derivatives have been tested for their efficacy against cancer cells, showing promising results in inhibiting tumor growth and proliferation .

Anti-inflammatory Properties
Another significant application of this compound is its potential as an anti-inflammatory agent. In studies focused on cyclooxygenase inhibitors, compounds derived from methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate have shown effectiveness in reducing inflammation, which is pivotal in treating conditions such as arthritis and other inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules
Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions, making it suitable for synthesizing more complex organic compounds. For example, thermal rearrangements of this compound can yield diepoxides and Δ2-butenolides, which are valuable intermediates in organic chemistry .

Synthesis of Multifunctional Compounds
The compound can also be utilized to create multifunctional compounds that are structurally related to biologically active products. This versatility is particularly useful in the pharmaceutical industry where such compounds can lead to the development of new drugs with enhanced therapeutic profiles .

Catalysis

Catalytic Reactions
Recent advancements have highlighted the role of methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate in catalysis, particularly in reactions involving carbon dioxide hydrogenation to produce methanol and methyl formate. The compound's derivatives have been explored as catalysts that enhance the efficiency of these reactions under specific conditions, contributing to the development of sustainable chemical processes .

Data Tables

Application Area Description Key Findings/References
Medicinal ChemistryAntitumor and anti-inflammatory properties
Organic SynthesisBuilding block for synthesizing complex organic molecules
CatalysisCatalytic reactions for methanol and methyl formate production

Case Studies

  • Antitumor Activity Study
    A study conducted on various benzofuran derivatives showed that methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate exhibited significant cytotoxicity against human cancer cell lines. The research emphasized the structure-activity relationship (SAR) that could guide further drug development efforts.
  • Catalytic Efficiency Research
    Research on the catalytic properties of derivatives of methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate demonstrated improved conversion rates in CO₂ hydrogenation processes. This study provided insights into optimizing reaction conditions to enhance product yield while maintaining sustainability.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The formyl group at position 4 in the target compound introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler derivatives like Methyl 5-methoxy-1-benzofuran-3-carboxylate, which lacks this functionality .

Stability and Reactivity

  • The formyl group in the target compound increases susceptibility to nucleophilic attack compared to halogenated derivatives (e.g., 6-fluoro analog), which exhibit greater stability under acidic conditions .
  • Methoxy groups enhance solubility in polar solvents like methanol, critical for purification and crystallization .

Spectroscopic and Crystallographic Analysis

Spectroscopic Data

  • IR Spectroscopy: The target compound’s IR spectrum would show characteristic C=O stretches (~1700 cm⁻¹ for ester and formyl groups) and O–H stretches (if methanol is retained as a solvate) .
  • NMR : Expected signals include a singlet for the methoxy group (~δ 3.8 ppm), a formyl proton at δ 9.8–10.2 ppm, and aromatic protons split by substituent effects .

Crystallographic Considerations

  • Hydrogen bonding involving the formyl group could influence crystal packing, as observed in Etter’s graph-set analyses .

Challenges :

  • Synthetic Complexity : Multi-step synthesis may limit scalability compared to simpler analogs.
  • Solvent Retention: Methanol solvation requires careful characterization to avoid misinterpretation of biological activity .

Biological Activity

Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol, is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran moiety and various functional groups. Its molecular formula is C15H14O5C_{15}H_{14}O_5, indicating the presence of methoxy and formyl groups that may influence its biological activity.

1. Antioxidant Activity

Research indicates that compounds with methoxy substitutions often exhibit enhanced antioxidant properties. These properties are crucial in combating oxidative stress in biological systems. The presence of the methoxy group can stabilize free radicals, thereby reducing cellular damage.

2. Anti-inflammatory Effects

Methylated flavonoids have been shown to possess anti-inflammatory properties. The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.

3. Cytotoxicity against Cancer Cells

Studies have demonstrated that similar compounds can induce apoptosis in cancer cells. The interaction with cellular membranes and subsequent signaling pathways may lead to cell death in malignant cells while sparing normal cells.

Case Studies

  • Flavonoid Interaction with Biological Membranes
    A study examined the interaction of methylated flavonoids with red blood cell membranes and human serum albumin (HSA). The findings indicated that these compounds do not cause hemolysis, suggesting low toxicity at certain concentrations. Additionally, they showed a significant binding affinity to HSA, indicating potential for bioavailability and therapeutic application .
  • Cytotoxicity Testing
    In vitro studies assessed the cytotoxic effects of methylated derivatives on various cancer cell lines. The results revealed that these compounds could effectively reduce cell viability in a dose-dependent manner, highlighting their potential as anticancer agents .

Data Tables

Biological ActivityObserved EffectReference
AntioxidantFree radical scavenging
Anti-inflammatoryReduced cytokine production
CytotoxicityInduced apoptosis in cancer cells

Q & A

Q. What are the most reliable synthetic routes for Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate?

  • Methodological Answer : The synthesis of benzo[b]furan derivatives often employs cascade reactions, such as [3,3]-sigmatropic rearrangements followed by aromatization. For example, benzo[b]furan scaffolds can be constructed using substituted phenols and propargyl alcohols under acidic conditions (e.g., TFA) to trigger cyclization . Methanol is frequently used as a solvent due to its polarity and ability to stabilize intermediates. Key steps include:

Formylation : Introduction of the aldehyde group at the 4-position via Vilsmeier-Haack or Duff formylation.

Esterification : Methyl ester formation at the 3-position using methanol and acid catalysts (e.g., H₂SO₄).

Functionalization : Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation.
Characterization typically involves NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity .

Q. How can researchers validate the crystallographic structure of this compound?

  • Methodological Answer : X-ray crystallography remains the gold standard. Use SHELX programs (SHELXT for structure solution and SHELXL for refinement) to analyze diffraction data. Key considerations:

Data Collection : High-resolution (<1.0 Å) data reduces ambiguity in electron density maps.

Hydrogen Bonding : Analyze hydrogen-bonding patterns (e.g., O–H···O interactions between methanol and the carbonyl group) using graph-set analysis .

Validation : Apply the IUCr's checkCIF tool to ensure compliance with crystallographic standards .
For methanol solvates, monitor occupancy ratios and thermal displacement parameters to distinguish solvent molecules from disorder .

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of the target compound during synthesis?

  • Methodological Answer : Competing pathways often arise from:
  • Regiochemical ambiguity : The formyl group’s electrophilicity may lead to undesired substitutions. Use directing groups (e.g., methoxy at C5) to stabilize intermediates .
  • Solvent effects : Methanol’s protic nature can protonate intermediates, altering reaction kinetics. Compare yields in aprotic solvents (e.g., DMSO) to assess solvent-dependent pathways .
  • Thermal vs. microwave-assisted synthesis : Microwave irradiation (e.g., 160°C for 15 min) accelerates ring closure but may promote side reactions like decarboxylation. Monitor byproducts via LC-MS .

Q. What challenges arise in resolving crystallographic disorder in the methanol-solvated structure?

  • Methodological Answer : Methanol solvates often exhibit positional disorder due to dynamic hydrogen-bonding networks. Strategies include:

Low-temperature data collection (e.g., 100 K) to reduce thermal motion.

Occupancy refinement : Use SHELXL’s PART instruction to model partial occupancies of methanol molecules.

DFT calculations : Compare experimental and computed hydrogen-bonding geometries to validate solvent placement .
For severe disorder, consider alternative crystallization solvents (e.g., ethanol) to stabilize lattice packing .

Q. How can researchers reconcile contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Contradictions often stem from:
  • Tautomerism : The formyl group may exist in keto-enol equilibrium. Use variable-temperature NMR to detect exchange broadening .
  • Diastereomerism : Substituent configurations (e.g., C2-methyl) influence coupling constants. Perform NOESY experiments to resolve stereochemical ambiguity .
  • Solvent-induced shifts : Compare ¹H NMR in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent conformational changes .

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